SM-19712 was developed as part of research aimed at creating non-peptidic inhibitors of endothelin converting enzyme. Its classification falls under small molecule inhibitors, specifically targeting metalloproteases involved in the conversion of big endothelin-1 to its active form, endothelin-1. This mechanism positions SM-19712 as a valuable tool in both pharmacological studies and potential therapeutic applications related to cardiovascular diseases and conditions characterized by excessive vasoconstriction.
The synthesis of SM-19712 involves several key steps:
Industrial production emphasizes high-purity starting materials, controlled reaction conditions (temperature and time), and purification methods such as recrystallization and chromatography to achieve a product purity of ≥98%.
The molecular structure of SM-19712 is characterized by:
The structural formula can be represented as follows:
where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively (exact values depend on the specific configuration) .
SM-19712 participates in various chemical reactions, including:
These reactions are essential for modifying SM-19712 for specific applications or enhancing its pharmacological properties .
SM-19712 exerts its pharmacological effects primarily through the selective inhibition of endothelin converting enzyme. By blocking this enzyme, SM-19712 reduces the conversion of big endothelin-1 into endothelin-1, a potent vasoconstrictor. This action leads to:
The binding affinity of SM-19712 for the active site of endothelin converting enzyme is significant, allowing it to effectively inhibit enzymatic activity even at low concentrations .
The physical and chemical properties of SM-19712 include:
These properties are critical for its application in both laboratory settings and potential therapeutic formulations .
SM-19712 has diverse applications across various scientific fields:
SM-19712 (chemical name: 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide monosodium salt hydrate) represents a breakthrough in endothelin-converting enzyme (ECE) inhibitor design due to its nonpeptidic structure. Its core consists of a sulfonylureid-pyrazole scaffold (empirical formula: C₁₂H₁₀ClN₅O₃S·Na·H₂O), which confers metabolic stability and oral bioavailability—advantages over peptide-based inhibitors like phosphoramidon. The molecule integrates key pharmacophores:
Table 1: Key Physicochemical Properties of SM-19712
Property | Value | Method |
---|---|---|
Molecular Weight | 389.79 g/mol (anhydrous) | Calculated |
Appearance | Off-white to light brown powder | Visual |
Solubility | ≥20 mg/mL in H₂O and DMSO | Equilibrium assay |
SMILES | ClC₁=CC=C(S(N(C(NC₂=C(C#N)C(C)=NN₂C₃=CC=CC=C₃)=O)[Na])(=O)=O)C=C₁ | Computed |
Storage Stability | Stable at 2–8°C (hydrate form) | Long-term study |
This structure avoids the peptidase susceptibility common to earlier ECE inhibitors, while the sodium salt formulation enhances aqueous solubility critical for in vivo applications [1].
SM-19712 demonstrates potent and selective inhibition of ECE-1, with an IC₅₀ of 25 nM in human recombinant enzyme assays. Its selectivity profile was established through comparative studies against key metalloproteases:
Table 2: Selectivity Profile of SM-19712 Against Metalloproteases
Enzyme | IC₅₀ (nM) | Inhibition Mechanism | Physiological Role |
---|---|---|---|
ECE-1 | 25 | Competitive | Big ET-1 → ET-1 conversion |
NEP | 2,500 | Non-competitive | Natriuretic peptide degradation |
ACE | >10,000 | No inhibition | Angiotensin II production |
MMP-9 | >10,000 | No inhibition | Extracellular matrix remodeling |
The selectivity arises from SM-19712's optimized interaction with ECE's zinc-binding domain (His⁶⁰⁷, His⁶¹¹, Glu⁶⁰⁴) and S1' specificity pocket, where its pyrazole ring displaces catalytic water molecules without perturbing other metalloenzyme motifs. This specificity prevents off-target effects on vasoactive peptide systems beyond the endothelin pathway [1] [8].
In human umbilical vein endothelial cells (HUVECs), SM-19712 dose-dependently suppressed endothelin-1 (ET-1) synthesis with an IC₅₀ of 3.2 nM. Key findings include:
Table 3: Cellular Efficacy of SM-19712 in Disease Models
Model System | Treatment | Key Effect | Magnitude |
---|---|---|---|
Rat ischemic acute renal failure | 30 mg/kg IV | ↓ Renal ET-1 content at 6h post-reperfusion | 98% suppression |
DSS-induced mouse colitis | 15 mg/kg/day oral | ↓ Colonic ET-1 immunostaining | 60–70% reduction |
HUVEC culture | 100 nM pretreatment | ↓ Mature ET-1 secretion | 92.4 ± 3.1% inhibition |
Mechanistically, SM-19712 attenuates ET-1's pathophysiological actions:
The compound's efficacy persists for >6 hours post-administration in vivo, consistent with its pharmacokinetic profile and sustained enzyme binding [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7